3-Azidophenol

Description

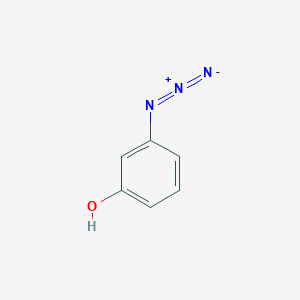

3-Azidophenol (C₆H₅N₃O) is an aromatic compound featuring a phenol group substituted with an azide (-N₃) functional group at the meta position. Its structure has been extensively characterized using computational methods such as M06-2X/6-311++G(d,p) and B3LYP/6-31+G(d,p), which provide insights into bond lengths, angles, and charge distribution . The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and catalytic aziridination .

Synthesis typically involves diazotization of 3-aminophenol followed by azide substitution, yielding this compound as a dark-brown liquid with 92% conversion efficiency. Key spectroscopic data includes IR absorption at 2109 cm⁻¹ (azide stretch) and distinct ^1H NMR signals (δ 7.16 ppm for aromatic protons) .

Structure

3D Structure

Properties

IUPAC Name |

3-azidophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXOPNUFEVXGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51642-25-2 | |

| Record name | 3-azidophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidophenol can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated phenol with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Azidophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups in organic molecules.

Cycloaddition: this compound can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

Nucleophilic Substitution: Alkyl azides.

Reduction: Primary amines.

Cycloaddition: Triazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

3-Azidophenol has shown promise in drug discovery, particularly as a potential antimicrobial and anticancer agent. Its structure allows it to selectively target cells, making it suitable for therapeutic applications. Aryl azides, including this compound, can function as photoaffinity labels, enabling researchers to study protein interactions through covalent bonding upon exposure to UV light.

Synthesis of Triazole Hybrids

The compound is utilized in the synthesis of 1,4-disubstituted 1,2,3-triazole hybrids. This is achieved through reactions with terminal alkynes under Fokin reaction conditions. Notably, one derivative, 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol, exhibited significant biological activity with an effective concentration (EC50) of 1.59 μM. The ability to synthesize these compounds opens avenues for developing new therapeutic agents.

Synthetic Chemistry

Catalytic Reactions

this compound has been employed in catalytic aziridination reactions. For example, when reacted with 1-decene under specific catalytic conditions, it yields aziridine derivatives such as 3-(2-octylaziridin-1-yl)phenol. The reaction demonstrated a 35% isolated yield and highlighted the compound's utility in synthesizing complex organic molecules .

Gas-Phase Acidity Studies

Research into the gas-phase acidities of this compound has provided insights into its electronic effects within aromatic systems. Measurements indicate that the gas-phase acidity of this compound is approximately 340.8 ± 2.2 kcal/mol. Such studies are crucial for understanding the compound's reactivity and potential applications in various chemical reactions.

Bioconjugation Techniques

Protein Labeling and Interaction Studies

The photochemical properties of this compound facilitate its use in bioconjugation techniques. Upon UV activation, the azide group can form covalent bonds with proteins, allowing for selective labeling and detailed studies of protein dynamics and interactions within biological systems. This application is particularly valuable in understanding cellular mechanisms and developing targeted therapies.

Study on Enzyme Inhibition

A focused compound collection involving derivatives of this compound was screened for inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications based on their structure-activity relationships.

Photochemical Applications

Research has explored the use of this compound in photochemical reactions where UV light exposure leads to the formation of reactive nitrene species. These species can facilitate crosslinking within proteins, altering their functional properties and enhancing their utility in biomedical applications.

Mechanism of Action

The mechanism of action of 3-azidophenol largely depends on the specific application and the chemical reactions it undergoes. In click chemistry, for example, the azide group reacts with alkynes to form triazoles through a copper(I)-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it a valuable tool in various fields .

Comparison with Similar Compounds

4-Azido-2-methylphenol (C₇H₇N₃O)

- Structure : A methyl group at the ortho position relative to the azide substituent.

- Synthesis: Synthesized from 4-amino-2-methylphenol with 94% yield, slightly higher than 3-azidophenol (92%) .

- Spectroscopy: IR azide stretch at 2106 cm⁻¹ (slightly redshifted vs. This compound) and ^1H NMR signals at δ 2.23 ppm (methyl group) .

Azido-anisole (Methyl this compound Ether, C₇H₇N₃O)

Other Azidophenol Derivatives

- 5-Azido-2-phenyl-1,3,5-oxadiazole : Heterocyclic analog with enhanced thermal stability due to the oxadiazole ring .

- 4-Azidophenol: Positional isomer with azide at the para position; expected to exhibit distinct electronic effects in substitution reactions.

Physicochemical Properties

*Estimated based on structural similarity.

Reactivity and Stability

- Thermal Stability: The azide group in this compound is thermally sensitive, requiring cautious handling. Methyl or methoxy substituents (e.g., 4-azido-2-methylphenol, azido-anisole) may stabilize the molecule slightly .

- Catalytic Reactions: this compound reacts with alkenes (e.g., 1-decene) to form aziridines (35% yield), outperforming carboxylic acid analogs, which are unreactive .

- Click Chemistry: this compound participates efficiently in copper-catalyzed cycloadditions, forming triazole derivatives critical in drug discovery (e.g., HSD17B13 inhibitors) .

Biological Activity

3-Azidophenol is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its biochemical interactions, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) attached to the phenolic structure at the meta position relative to the hydroxyl group (-OH). This configuration imparts distinct chemical properties that facilitate its reactivity in biological systems. The molecular formula for this compound is C₆H₄N₄O, and it exhibits notable features such as light sensitivity and the ability to participate in bioorthogonal reactions, making it valuable for labeling biomolecules.

Biological Activity

1. Enzyme Interactions

this compound has been shown to interact with various enzymes, particularly those involved in drug metabolism and detoxification. For instance, it influences phenol sulfotransferase activity, which is crucial in the metabolism of drugs within human tissues such as the liver and brain . This interaction suggests a potential role in modulating drug efficacy and toxicity.

2. Cellular Signaling Pathways

Research indicates that this compound can affect cellular signaling pathways by modifying protein structures through covalent bonding mechanisms. Such modifications can alter enzyme kinetics and influence gene expression, indicating its potential as a therapeutic agent .

3. Applications in Medicinal Chemistry

The compound has been utilized in synthesizing various biologically active molecules, including (1,4-disubstituted)-1,2,3-triazoles through click chemistry reactions with terminal alkynes . These triazoles exhibit diverse biological activities, enhancing the therapeutic potential of this compound derivatives.

Synthesis Methods

The synthesis of this compound typically involves diazotization reactions followed by azide substitution. The general procedure includes:

- Diazotization : An appropriate aminophenol is reacted with sodium nitrite in an acidic medium to form a diazonium salt.

- Azide Substitution : The diazonium salt is then treated with sodium azide to yield this compound.

This method allows for high yields and purity of the desired product .

Case Study 1: Photodynamic Therapy

A study explored the use of azidophenols, including this compound, as photosensitizers in photodynamic therapy (PDT). The findings demonstrated that under light exposure, these compounds could effectively target cancer cells while exhibiting minimal cytotoxicity to normal cells. The research highlighted the potential for developing new therapeutic strategies against cancer using azide-modified compounds .

Case Study 2: Bioconjugation Applications

In another investigation, this compound was employed in bioconjugation techniques to label proteins for imaging studies. The azide group facilitated bioorthogonal reactions with alkyne-functionalized biomolecules, allowing for specific targeting and visualization within cellular environments. This application underscores the utility of this compound in biochemical research and diagnostics .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What computational methodologies are recommended for studying the gas-phase acidity of 3-Azidophenol, and how do basis set choices impact results?

- Methodological Answer : Gas-phase acidity studies of this compound benefit from density functional theory (DFT) methods. The M06-2X functional with the 6-311++G(d,p) basis set is frequently used to model substituent effects, as it balances accuracy and computational cost for azide-group interactions . Basis set selection (e.g., 6-31+G(d,p) vs. 6-311++G(d,p)) significantly impacts electron density predictions, particularly for the azide group’s resonance effects. Researchers should validate results by comparing proton affinity calculations with experimental thermochemical data where available .

Q. How does the azide group influence the electronic structure and acidity of this compound compared to other substituents?

- Methodological Answer : The azide group (-N₃) exerts strong electron-withdrawing effects via resonance, stabilizing the deprotonated phenoxide form. Computational studies using Natural Bond Orbital (NBO) analysis reveal significant charge delocalization from the phenolic oxygen to the azide moiety, lowering the Gibbs free energy of deprotonation by ~15–20 kcal/mol compared to hydroxyl or chloro substituents . Researchers should contrast these findings with analogous compounds (e.g., 3-chlorophenol or 3-aminophenol) to isolate substituent-specific effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between different computational models (e.g., M06-2X vs. B3LYP) when analyzing this compound’s properties?

- Methodological Answer : Discrepancies arise from functional-specific treatment of dispersion and electron correlation. For example, M06-2X better captures non-covalent interactions in gas-phase acidity calculations, while B3LYP may underestimate azide resonance effects . To resolve contradictions, use multi-method benchmarking: compare results across functionals (e.g., ωB97X-D, CCSD(T)) and validate against experimental acidity constants (pKa) in solution. Cross-referencing with spectroscopic data (e.g., IR frequencies of the -N₃ stretch) can further validate computational predictions .

Q. What strategies should be employed to validate computational predictions of this compound’s reactivity in experimental settings?

- Methodological Answer : Combine computational modeling with kinetic and thermodynamic experiments. For example:

- Kinetic Studies : Monitor azide decomposition rates under varying temperatures using UV-Vis spectroscopy.

- Thermodynamic Validation : Measure solution-phase pKa via potentiometric titration and compare with computed gas-phase values, accounting for solvent effects using implicit solvation models (e.g., SMD).

- Spectroscopic Cross-Check : Use IR and NMR to confirm predicted structural features, such as the azide’s vibrational modes (~2100 cm⁻¹) and aromatic proton shifts .

Q. What are the critical safety considerations when handling azide-containing compounds like this compound in research laboratories?

- Methodological Answer : Azides are shock-sensitive and prone to explosive decomposition. Key protocols include:

- Storage : Keep quantities below 1 g in cool (0–6°C), dry conditions, away from metals or oxidizing agents .

- Handling : Use blast shields, conductive containers, and personal protective equipment (PPE) such as nitrile gloves and face shields.

- Waste Disposal : Neutralize azides with excess sodium nitrite and hydrochloric acid before disposal. Follow EPA guidelines for hazardous waste, as outlined in chlorophenol safety frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.